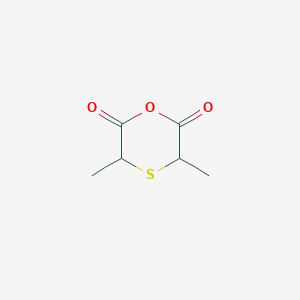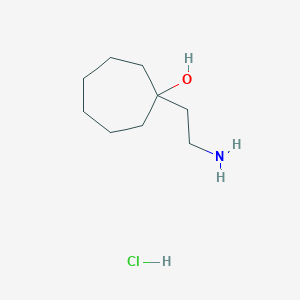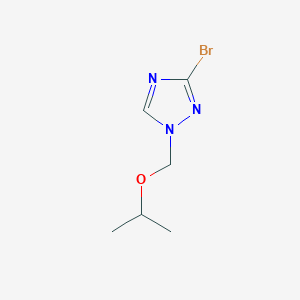
3-Bromo-1-(isopropoxymethyl)-1H-1,2,4-triazole
Übersicht
Beschreibung
The compound is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring structure with three nitrogen atoms . The “3-Bromo” part indicates the presence of a bromine atom at the third position of the ring, and “isopropoxymethyl” suggests an isopropoxy (–OCH(CH3)2) and a methyl (–CH3) group attached to the same carbon .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic triazole ring, with a bromine atom at the third position and an isopropoxymethyl group attached . The exact 3D structure would depend on the specific arrangement of these groups around the triazole ring .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions, often acting as nucleophiles or ligands . The presence of the bromine atom might make this compound susceptible to reactions involving nucleophilic substitution or elimination .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on 1,2,4-triazoles, including derivatives and structurally similar compounds, highlights their utility in synthesizing diverse chemical entities. For instance, studies on alkylation and amino(hydroxy)methylation of 1,2,4-triazole derivatives demonstrate their versatility in producing new compounds with potential applications in medicinal chemistry and material science (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016). Additionally, the synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulfonic acid showcases the adaptability of triazole chemistry for generating functional materials (Yu, Niu, Wang, Li, & Pang, 2014).
Biological Applications
1,2,4-Triazole derivatives exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. For example, some triazole derivatives have been synthesized and evaluated for their antimicrobial properties, offering insights into the design of new antimicrobial agents (Hui, Xu, Wang, Zhang, & Zhang, 2010). Moreover, the exploration of triazole and triazolothiadiazine derivatives as potential antimicrobial agents further demonstrates the therapeutic potential of these compounds (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).
Material Science and Industry
Triazoles also find applications in material science and industry, where their unique chemical properties are exploited to develop new materials and industrial processes. The study on regioselectivity in the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes, for example, provides valuable knowledge for chemical synthesis and material design (Boraei, El Ashry, & Duerkop, 2016).
Eigenschaften
IUPAC Name |
3-bromo-1-(propan-2-yloxymethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3O/c1-5(2)11-4-10-3-8-6(7)9-10/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQOVFHNYKEGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCN1C=NC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(isopropoxymethyl)-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



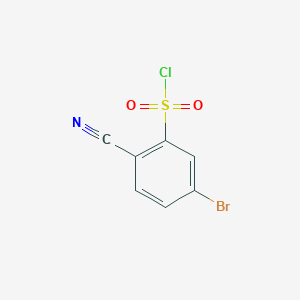


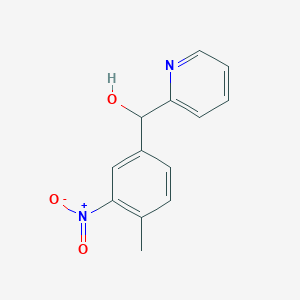
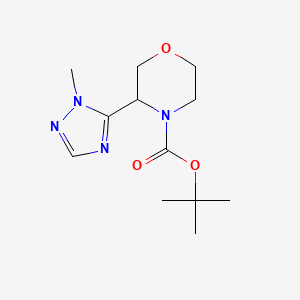
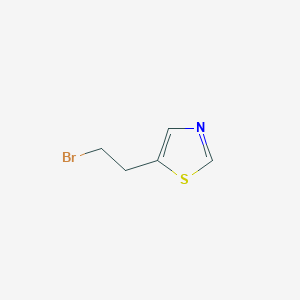
![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1381514.png)
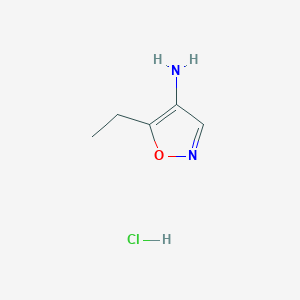

![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate](/img/structure/B1381518.png)

